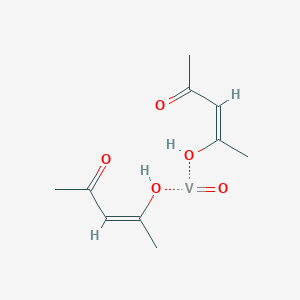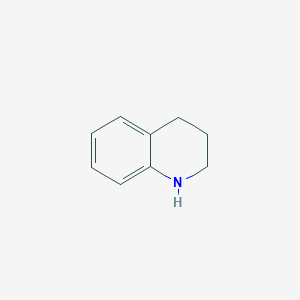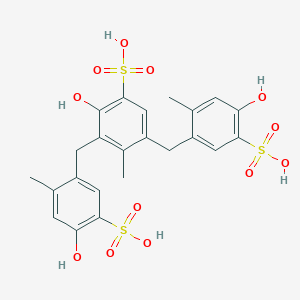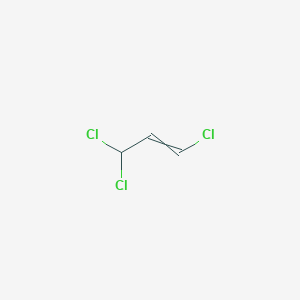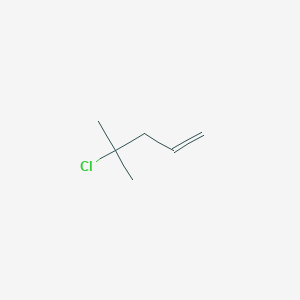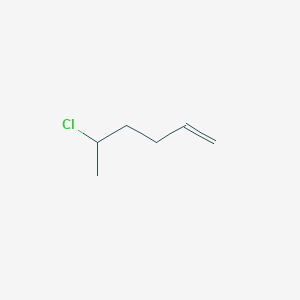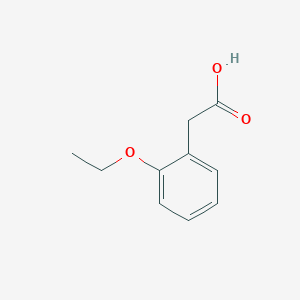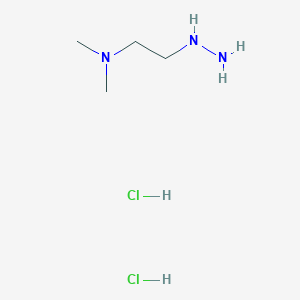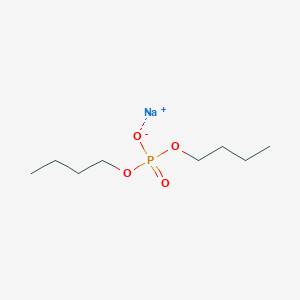
Sodium dibutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium dibutyl phosphate (NaDBP) is a chemical compound that belongs to the family of organophosphorus compounds. It is widely used in various scientific research applications due to its unique properties, including its ability to extract and separate metal ions. NaDBP is synthesized using different methods, and its mechanism of action is well-understood.
Wirkmechanismus
Sodium dibutyl phosphate acts as a chelating agent, meaning it can form strong bonds with metal ions. The mechanism of action involves the formation of a complex between Sodium dibutyl phosphate and metal ions, which results in the extraction and separation of metal ions from the sample. The complex is stable and can be easily separated from the sample using different methods.
Biochemische Und Physiologische Effekte
Sodium dibutyl phosphate has been shown to have some biochemical and physiological effects on different organisms. Studies have shown that Sodium dibutyl phosphate can affect the activity of different enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the immune system of different organisms, including fish and mice.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium dibutyl phosphate has several advantages for lab experiments, including its ability to extract and separate metal ions from different samples. It is also relatively easy to use and can be easily purified using different methods. However, Sodium dibutyl phosphate has some limitations, including its toxicity and potential harm to the environment. It is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination.
Zukünftige Richtungen
There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields. Sodium dibutyl phosphate has the potential to be used in different environmental remediation processes, including the removal of heavy metals from contaminated water and soil. It can also be used in the development of new drugs and therapies for different diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, Sodium dibutyl phosphate is a unique chemical compound that has several applications in scientific research. Its ability to extract and separate metal ions makes it a valuable tool in different fields, including environmental science and biochemistry. However, it is important to handle Sodium dibutyl phosphate with care and dispose of it properly to avoid environmental contamination. There are several future directions for Sodium dibutyl phosphate research, including the development of new synthesis methods and the study of its potential applications in different fields.
Synthesemethoden
Sodium dibutyl phosphate can be synthesized using various methods, including the reaction of dibutyl phosphate with sodium hydroxide. The reaction takes place in an aqueous solution, and the pH of the solution is adjusted to 10-11. The resulting product is then purified using different methods, including recrystallization, column chromatography, and solvent extraction.
Wissenschaftliche Forschungsanwendungen
Sodium dibutyl phosphate is widely used in scientific research applications, including analytical chemistry, environmental science, and biochemistry. It is commonly used as a chelating agent to extract and separate metal ions from different samples. Sodium dibutyl phosphate has been used to extract metal ions from wastewater, soil, and sediments. It has also been used to study the behavior of metal ions in different environmental samples.
Eigenschaften
CAS-Nummer |
16298-74-1 |
|---|---|
Produktname |
Sodium dibutyl phosphate |
Molekularformel |
C8H18NaO4P |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
sodium;dibutyl phosphate |
InChI |
InChI=1S/C8H19O4P.Na/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
YEQCNBCFZFWPKX-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
Kanonische SMILES |
CCCCOP(=O)([O-])OCCCC.[Na+] |
Andere CAS-Nummern |
16298-74-1 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
107-66-4 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



